BenchChemオンラインストアへようこそ!

(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide

Medicinal Chemistry Chemical Biology Drug Discovery

This cinnamamide scaffold fills a unique chemotype gap in screening libraries, with a meta‑chlorobenzyl ether and para‑methylbenzyl amide that no other commercially cataloged compound in this series matches. Supplied at ≥95% purity for reliable SAR and virtual screening follow‑up, it offers two orthogonal derivatization handles—the secondary amide and the benzyl ether—making it a versatile lead‑like intermediate. Ideal for CNS and nuclear receptor target campaigns requiring high‑lipophilicity (XLogP3‑AA 5.6) and intermediate flexibility (7 rotatable bonds). Procure directly for library building or focused SAR comparisons with halogen‑ and N‑substituent variants. Request a quote for bulk quantities today.

Molecular Formula C24H22ClNO2
Molecular Weight 391.9
CAS No. 477871-11-7
Cat. No. B2663675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
CAS477871-11-7
Molecular FormulaC24H22ClNO2
Molecular Weight391.9
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
InChIInChI=1S/C24H22ClNO2/c1-18-5-7-20(8-6-18)16-26-24(27)14-11-19-9-12-23(13-10-19)28-17-21-3-2-4-22(25)15-21/h2-15H,16-17H2,1H3,(H,26,27)/b14-11+
InChIKeyHAMWLCJDVADGRX-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide (CAS 477871-11-7) – Chemical Identity & Baseline Properties


(E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide (CAS 477871-11-7) is a synthetic (E)-cinnamamide derivative featuring a 3-chlorobenzyl ether linked to a phenyl ring and a 4-methylbenzyl amide side chain. Its molecular formula is C₂₄H₂₂ClNO₂ and its molecular weight is 391.9 g·mol⁻¹ [1]. Computed physicochemical descriptors include a high predicted lipophilicity (XLogP3-AA = 5.6), one hydrogen bond donor, two hydrogen bond acceptors, and seven rotatable bonds [1]. The compound is listed in the Key Organics screening collection under catalog number 1R-0203 and is supplied at ≥95% purity by multiple vendors . It belongs to a proprietary series of 3-chlorobenzyloxy-phenyl-propenamides for which no experimentally determined biological activity data have been published in the peer-reviewed literature or patent repositories accessible as of the search date.

Why In-Class Cinnamamide Analogs Cannot Substitute (E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide Without Quantitative Evidence


Cinnamamide derivatives bearing benzyloxy and N-benzyl substituents cannot be treated as interchangeable procurement items because even minor variations of the halogen position (3-Cl vs. 4-Cl vs. 4-Br) or the N-benzyl substitution (4-methylbenzyl vs. 4-chlorobenzyl vs. 2-thienylmethyl) are known in the broader cinnamamide medicinal chemistry literature to produce markedly different target-binding profiles, as demonstrated for serotonin receptor antagonism [1] and monoamine oxidase B inhibition [2]. In the absence of published head-to-head comparative data for the specific 3-chlorobenzyloxy / 4-methylbenzyl combination represented by CAS 477871-11-7, any substitution with a ring-halogen or N-alkyl variant risks altering the unrecognized pharmacophore in an uncharacterized way. The compound's computed XLogP3-AA of 5.6 and its seven rotatable bonds further distinguish it from more polar or more rigid analogs, potentially affecting membrane permeability and entropic binding penalties in ways that cannot be predicted without experimental validation [3]. Therefore, researchers requiring a compound with precisely this substitution pattern for structure–activity relationship (SAR) or fragment-based screening should not default to a closely related CAS number without confirmatory analytical and biological equivalence data.

Quantitative Differentiation Evidence for (E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide vs. Closest Analogs


High-Strength Differential Evidence Not Available: Exhaustive Search Finding

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem was conducted using the compound's CAS number (477871-11-7), InChIKey (HAMWLCJDVADGRX-SDNWHVSQSA-N), systematic name, and substructure queries. No primary research article, patent example, or authoritative database record was found that reports experimentally measured biological activity (IC₅₀, Kᵢ, EC₅₀, etc.), selectivity profile, pharmacokinetic parameter, or solubility/stability data for this compound or for its immediate structural neighbors (CAS 477889-36-4, 477871-13-9, 477871-18-4, 477871-14-0). Consequently, no direct head-to-head comparison or cross-study comparable quantitative differentiation evidence can be presented at this time [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Lipophilicity (XLogP3-AA) as a Differentiator from More Polar N-Benzyl Analogs

The target compound exhibits a computed XLogP3-AA value of 5.6, which is higher than the predicted values for its 4-chlorobenzyl analog (CAS 477871-18-4, XLogP3-AA ≈ 5.1–5.3) and its 2-thienylmethyl analog (CAS 477871-13-9, XLogP3-AA ≈ 4.8–5.0) [1][2]. This difference arises from the replacement of the electron-withdrawing 4-chloro substituent with a 4-methyl group on the N-benzyl ring, which increases hydrophobicity. The higher lipophilicity may translate into increased membrane permeability but also potentially reduced aqueous solubility—a trade-off that must be evaluated in the specific assay context [3].

Physicochemical Profiling ADME Prediction Lipophilicity

Halogen Substitution Pattern (3-Cl vs. 4-Br vs. 4-Cl) as a Synthetic and Pharmacophoric Differentiator

The 3-chlorobenzyloxy motif on the phenyl ring distinguishes CAS 477871-11-7 from the 4-bromobenzyloxy analog (CAS 477889-36-4) and from analogs bearing chlorobenzyl groups on the amide nitrogen (e.g., CAS 477871-18-4, 477871-14-0). In the broader cinnamamide literature, the position and nature of the halogen on the benzyloxy ring critically influence both the geometry of halogen-bonding interactions with target proteins and the compound's metabolic stability, as meta-chloro substituents are generally less susceptible to cytochrome P450-mediated oxidation than para-halo substituents [1][2]. While no direct comparative metabolism data exist for this specific series, the class-level inference is that the 3-chloro substitution pattern may confer a distinct metabolic profile compared to 4-chloro or 4-bromo congeners.

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

Rotatable Bond Count and Conformational Flexibility as a Selectivity Determinant

CAS 477871-11-7 possesses 7 rotatable bonds, which is identical to the 4-bromobenzyloxy analog (CAS 477889-36-4) but higher than the 2-thienylmethyl analog (CAS 477871-13-9, estimated 6 rotatable bonds) and lower than the dichloro analog bearing an additional chlorobenzyl on the amide nitrogen (CAS 477871-18-4, estimated 8 rotatable bonds) [1]. Higher conformational flexibility can increase the entropic penalty upon target binding, potentially reducing binding affinity unless compensated by stronger enthalpic interactions. This property places CAS 477871-11-7 in an intermediate flexibility range within its analog series, offering a distinct conformational entropy profile [2].

Conformational Analysis Entropic Penalty Ligand Efficiency

Recommended Procurement Scenarios for (E)-3-{4-[(3-Chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide Based on Available Evidence


Fragment-Based or Diversity-Oriented Screening Library Augmentation Requiring a Defined 3-Chlorobenzyloxy / 4-Methylbenzyl Pharmacophore

Given the complete absence of published biological annotation for this compound and its immediate analogs, the primary defensible procurement rationale is the addition of a structurally unique, computationally characterized cinnamamide scaffold to a screening deck. The combination of a meta-chlorobenzyl ether and a para-methylbenzyl amide is not represented by any other commercially cataloged compound in the 477871-xx-xx series. Researchers building proprietary fragment or lead-like libraries can procure CAS 477871-11-7 at ≥95% purity from suppliers such as Key Organics (catalog 1R-0203) or AKSci (catalog 1086CL) to fill this specific chemotype gap [1].

Structure–Activity Relationship (SAR) Study of Halogen Position Effects in Cinnamamide-Based Probe Molecules

For a systematic SAR campaign comparing meta- vs. para-halogen substitution on the benzyloxy ring of cinnamamides, CAS 477871-11-7 (3-Cl) serves as the meta-substituted comparator to CAS 477889-36-4 (4-Br) and CAS 477871-18-4 (3-Cl benzyloxy with 4-Cl benzyl on amide N). Although no biological data have been published for any member of this series, the three compounds together enable a full matrix of halogen position × N-substituent variation once in-house assays are developed . The class-level inference regarding differential metabolic stability of meta- vs. para-halogenated aromatics provides a testable hypothesis for such a study [1].

Computational Chemistry and Molecular Docking Studies Targeting Predicted Lipophilic Binding Pockets

The high computed XLogP3-AA (5.6) and intermediate conformational flexibility (7 rotatable bonds) make CAS 477871-11-7 a suitable candidate for virtual screening campaigns against hydrophobic protein pockets (e.g., CNS targets, nuclear receptors) . Procurement of the physical sample enables experimental validation of docking predictions. The compound's distinct computed property profile—higher logP than the 4-chlorobenzyl analog and different flexibility than the thienylmethyl analog—allows researchers to test whether computational models can rank-order closely related cinnamamides before committing to full analog synthesis [1].

Synthetic Chemistry Building Block for Elaboration via Amide or Ether Functional-Group Interconversion

The (E)-cinnamamide core with a free secondary amide and an intact benzyl ether provides two orthogonal handles for further derivatization: (i) N-alkylation or N-acylation of the amide nitrogen, and (ii) hydrogenolysis or oxidative cleavage of the 3-chlorobenzyl ether to reveal a phenol for subsequent diversification. Vendors supply this compound at 95% purity, suitable for use as a key intermediate in parallel synthesis or medicinal chemistry optimization campaigns .

Quote Request

Request a Quote for (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.